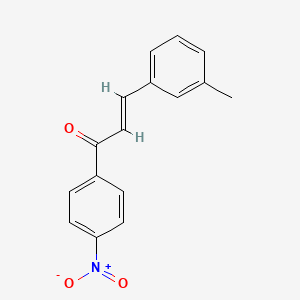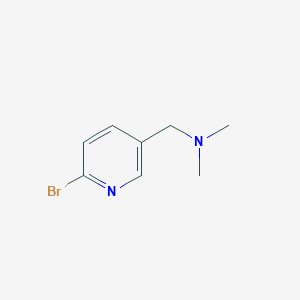
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Overview
Description
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” is a brominated pyridine derivative . It has a molecular weight of 216.08 and is stored at 4°C. It is an oil in its physical form .
Molecular Structure Analysis
The InChI code for “1-(6-Bromopyridin-3-yl)propan-1-ol” is1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model. Physical And Chemical Properties Analysis
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” has a molecular weight of 216.08 . It is an oil in its physical form and is stored at 4°C .Scientific Research Applications
Synthesis and Structural Analysis
Lithium and Potassium Amides of Aminopyridines : A study by Scott et al. (2004) detailed the synthesis of monoarylated bromopyridines through a reaction involving 1-bromo-2,4,6-diisopropylbenzene and 2,6-dibromopyridine. This process leads to the formation of lithium aminopyridinate, a crystalline material with potential applications in organic synthesis (Scott, Schareina, Tok, & Kempe, 2004).
Facile Method for Synthesizing N-polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) presented a method involving 4-dimethylaminopyridine treated with CF2Br2 and BrCF2CF2Br, leading to the formation of pyridinium bromides. This method has implications for the synthesis of complex organic compounds (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Arylation of Adamantanamines : Averin et al. (2013) conducted a study on palladium-catalyzed arylation of amines in the adamantane series with 3-bromopyridine, leading to the formation of N-(pyridin-3-yl)-substituted amines. This research highlights a key application in the synthesis of adamantine derivatives (Averin, Baranova, Abel, Kovalev, Buryak, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2013).
Pharmaceutical Applications
Synthesis of Novel Palladacycles : Elgazwy et al. (2013) explored the synthesis of palladacycle compounds with potential as antitumoral agents and inhibitors of cathepsin B activity. This study highlights the role of bromopyridine derivatives in developing new pharmacological agents (Elgazwy, Shehata, Zaki, Solima, & Elbakkry, 2013).
Activity Against Trypanosoma cruzi : Pereira et al. (1998) investigated the efficacy of propenamine derivatives, including bromopyridine-linked compounds, against Trypanosoma cruzi. This study provides insights into the potential therapeutic applications of these compounds in treating infections (Pereira, de Castro, & Durán, 1998).
Chemical Properties and Interactions
- Halogen Bonding and N-Arylation Interplay : Baykov et al. (2021) studied the interaction between haloarenenitriles and azines, demonstrating how steric and electronic effects influence the formation of N-arylation products. This research offers insights into the chemical behavior of bromopyridines in complex reactions (Baykov, Geyl, Ivanov, Gomila, Frontera, & Kukushkin, 2021).
Safety and Hazards
properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOXUPLGJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

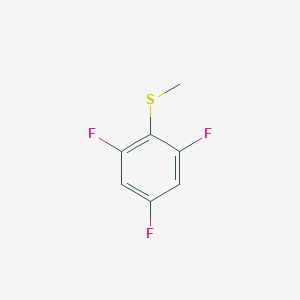


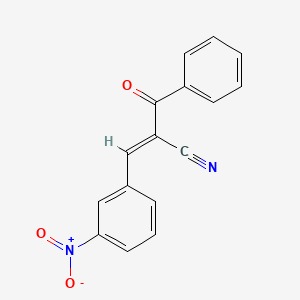
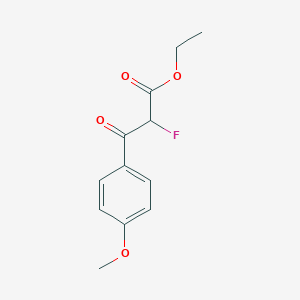
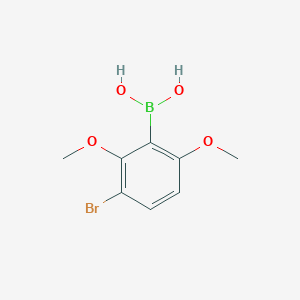

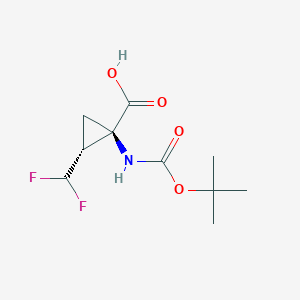
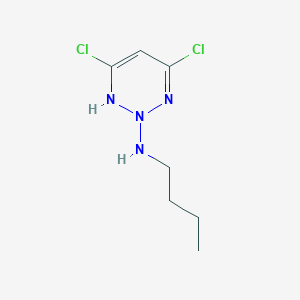
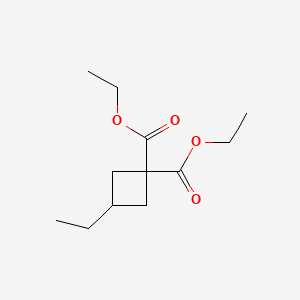
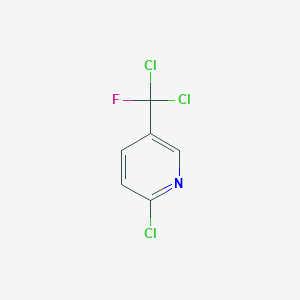
![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)
